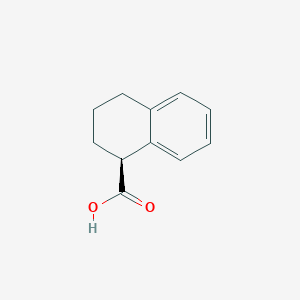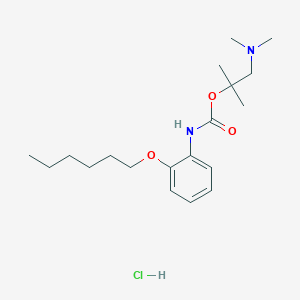
Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(dimethylamino)-1,1-dimethylethyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(dimethylamino)-1,1-dimethylethyl ester, monohydrochloride is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DMHP or 3-(1,3-benzodioxol-5-yl)-N,N-dimethylpropan-1-amine. DMHP is a psychoactive compound that belongs to the class of amphetamines.
Mécanisme D'action
DMHP acts by increasing the release of dopamine and norepinephrine in the brain. It binds to the dopamine and norepinephrine transporters, inhibiting their reuptake and leading to an accumulation of these neurotransmitters in the synaptic cleft. This results in an increase in the activation of postsynaptic receptors, leading to the characteristic behavioral effects of DMHP.
Effets Biochimiques Et Physiologiques
DMHP has a range of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of glucose from the liver and increases the levels of stress hormones such as cortisol and adrenaline. DMHP has been shown to cause neurotoxicity in animals, leading to the degeneration of dopaminergic neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
DMHP has several advantages as a tool for scientific research. It is a potent and selective psychostimulant that induces well-defined behavioral effects in animals. It is also relatively easy to synthesize and has a high purity and yield. However, DMHP has several limitations. It is a controlled substance and can only be used in licensed facilities. It is also highly toxic and can cause severe health effects if not handled properly.
Orientations Futures
DMHP has several potential future directions for scientific research. It could be used to investigate the role of dopamine and norepinephrine in the development of drug addiction and withdrawal. It could also be used to study the effects of psychostimulants on cognitive function and memory. Additionally, DMHP could be used as a tool to develop new treatments for psychiatric disorders such as attention deficit hyperactivity disorder and depression.
Conclusion
DMHP is a potent psychostimulant that has gained significant attention in scientific research. It has been widely used to study the central nervous system and the effects of amphetamines on the brain. DMHP acts by increasing the release of dopamine and norepinephrine in the brain, leading to well-defined behavioral effects in animals. It has several advantages as a tool for scientific research, including its potency and selectivity. However, it also has several limitations, including its toxicity and controlled substance status. DMHP has several potential future directions for scientific research, including the development of new treatments for psychiatric disorders.
Méthodes De Synthèse
DMHP is synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with dimethylamine and isopropyl alcohol. The reaction mixture is then treated with hydrochloric acid to yield DMHP as a monohydrochloride salt. This synthesis method has been optimized to produce DMHP with high purity and yield.
Applications De Recherche Scientifique
DMHP has been widely used in scientific research as a tool to study the central nervous system. It acts as a potent psychostimulant that induces hyperactivity, stereotypy, and increased locomotor activity in animals. DMHP has been used to study the effects of amphetamines on the brain, including the release of dopamine and norepinephrine. It has also been used to investigate the role of the serotoninergic system in drug abuse and addiction.
Propriétés
Numéro CAS |
142682-44-8 |
|---|---|
Nom du produit |
Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(dimethylamino)-1,1-dimethylethyl ester, monohydrochloride |
Formule moléculaire |
C19H33ClN2O3 |
Poids moléculaire |
372.9 g/mol |
Nom IUPAC |
[1-(dimethylamino)-2-methylpropan-2-yl] N-(2-hexoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C19H32N2O3.ClH/c1-6-7-8-11-14-23-17-13-10-9-12-16(17)20-18(22)24-19(2,3)15-21(4)5;/h9-10,12-13H,6-8,11,14-15H2,1-5H3,(H,20,22);1H |
Clé InChI |
GVLFIASKRRQVAP-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=CC=C1NC(=O)OC(C)(C)CN(C)C.Cl |
SMILES canonique |
CCCCCCOC1=CC=CC=C1NC(=O)OC(C)(C)CN(C)C.Cl |
Autres numéros CAS |
142682-44-8 |
Synonymes |
(1-dimethylamino-2-methyl-propan-2-yl) N-(2-hexoxyphenyl)carbamate hyd rochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl N-[(1E,3E)-penta-1,3-dienyl]carbamate](/img/structure/B132769.png)
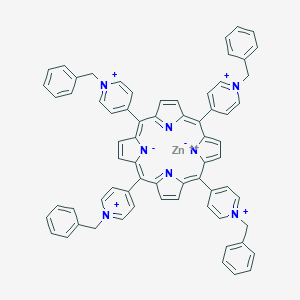
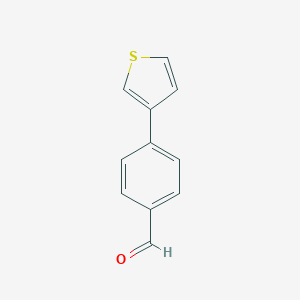
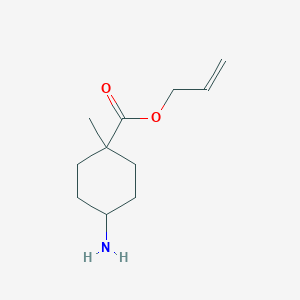
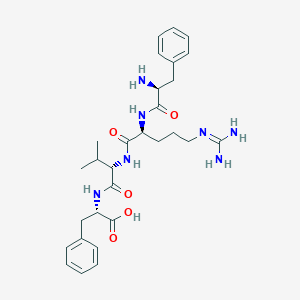
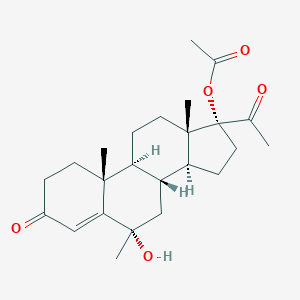
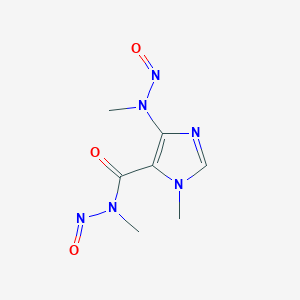
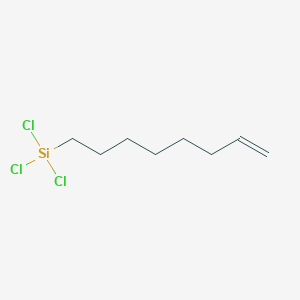
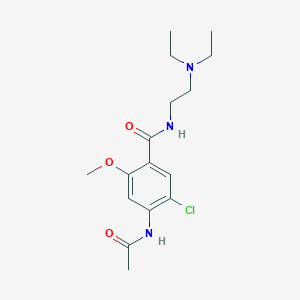
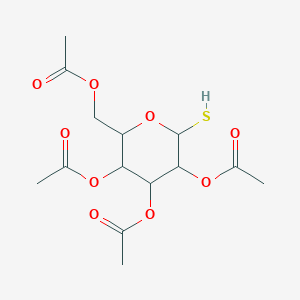
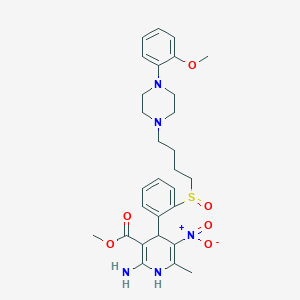
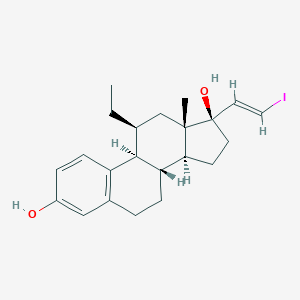
![Furo[3,4-b]pyridine-5,7-dione](/img/structure/B132826.png)
